molecular formula C32H19Br B178900 3-Bromo-7,12-diphenylbenzo[k]fluoranthene CAS No. 187086-32-4

3-Bromo-7,12-diphenylbenzo[k]fluoranthene

Cat. No.: B178900
CAS No.: 187086-32-4
M. Wt: 483.4 g/mol
InChI Key: MBWSEPXTVAGLJS-UHFFFAOYSA-N
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Description

3-Bromo-7,12-diphenylbenzo[k]fluoranthene: is a polycyclic aromatic hydrocarbon with a molecular formula of C32H19Br and a molecular weight of 483.40 g/mol . This compound is characterized by its complex structure, which includes a bromine atom and two phenyl groups attached to a benzo[k]fluoranthene core. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-7,12-diphenylbenzo[k]fluoranthene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7,12-diphenylbenzo[k]fluoranthene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    7,12-Diphenylbenzo[k]fluoranthene: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Bromo-7,12-bis(4-bromophenyl)benzo[k]fluoranthene:

Uniqueness: 3-Bromo-7,12-diphenylbenzo[k]fluoranthene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom enhances its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-7,12-diphenylbenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWSEPXTVAGLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444905
Record name 3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187086-32-4
Record name 3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g (18.5 mmol) of diphenylisobenzofuran and 4.3 g (18.5 mmol) of 5-bromoacenaphthylene in toluene were agitated for 24 hours at the reflux temperature. The solvent was distilled off in vacuum, after which the residue was dissolved in 500 ml of acetic acid. An aqueous 40% hydrobromic acid solution, 50 cm3, was added to the solution, which was heated at 80° C. for one hour. After cooling to room temperature, the precipitate was collected by filtration. This was purified by silica gel chromatography using a mixture of toluene and hexane as an extracting solvent, yielding 7 g of 3-bromo-7,12-diphenylbenzo[k]fluoranthene having a yellowish white color.
Quantity
5 g
Type
reactant
Reaction Step One
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4.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

200 ml of xylene was added to a mixture of 5-bromoacenaphthylene (14.5 g, 62.8 mmol) and diphenylisobenzofuran (17.1 g, 63.3 mmol), and stirred for 5 hours under reflux of xylene. The mixture obtained was cooled to room temperature, and thereafter the solvent was distilled off, and 26 ml of trifluoroacetic anhydride and 260 ml of chloroform were added thereto and stirred for 1 hour under reflux. The mixture obtained was cooled to room temperature, and thereafter the solvent was distilled off, and then the resultant residue was purified by silica gel column chromatography (mobile phase; toluene:heptane=1:3) to produce as a yellow solid 16 g of 4-bromo-7,12-diphenylbenzo[k]fluoranthene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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